molecular formula C29H35NO2 B1683876 Mifepristone CAS No. 84371-65-3

Mifepristone

Cat. No. B1683876
CAS RN: 84371-65-3
M. Wt: 429.6 g/mol
InChI Key: VKHAHZOOUSRJNA-GCNJZUOMSA-N
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Description

Mifepristone, also known as 11β-(4-(dimethylamino)phenyl)-17α-(1-propynyl)estra-4,9-dien-17β-ol-3-one, is a synthetic estrane steroid and a derivative of steroid hormones like progesterone, cortisol, and testosterone . It is a 3-oxo-Delta (4) steroid, an acetylenic compound, and a tertiary amino compound . It has a role as a contraceptive drug, a synthetic oral contraceptive, a hormone antagonist, and an abortifacient .


Synthesis Analysis

Mifepristone has been synthesized via selective protection of the 3-Keto of the 4,9-estradiene-3-17-dione, followed by epoxidation, Grignard reaction, and hydrolyses - dehydration, in 29.7% yield . An improved and efficient condition of N-demethylation of mifepristone with an excellent yield is described .


Molecular Structure Analysis

The molecular formula of Mifepristone is C29H35NO2 . The molecular weight is 429.60 . The IUPAC name is (8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one .


Chemical Reactions Analysis

Mifepristone is a 3-oxo-Delta (4) steroid, an acetylenic compound, and a tertiary amino compound . It derives from a hydride of an estrane . It has a role as a contraceptive drug, a synthetic oral contraceptive, a hormone antagonist, and an abortifacient .


Physical And Chemical Properties Analysis

The molecular formula of Mifepristone is C29H35NO2 . The molecular weight is 429.60 . The IUPAC name is (8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one .

Scientific Research Applications

Oncology and Cancer Treatment

Mifepristone has been explored for its anticancer properties, particularly in the treatment of various cancers such as ovarian, breast, and endometrial cancers. It acts as an anticancer agent by improving the bioavailability and efficacy through drug delivery systems like chitosan-based nanoparticles, enhancing its anticancer activity and bioavailability (Huijuan Zhang et al., 2016). Additionally, Mifepristone has shown potential in inhibiting cancer cell growth in vitro and in vivo through mechanisms like blocking DNA synthesis and arresting the cell cycle, specifically in ovarian cancer cells (A. Goyeneche et al., 2007).

Emergency Contraception

Mifepristone is effective as an emergency contraceptive (EC), demonstrated by its ability to prevent pregnancy postcoitus in rhesus monkeys, indicating its potential application in human EC. Its mechanism involves altering the physiological homeostasis in the endometrium, rendering it hostile to blastocyst implantation (J. Sengupta et al., 2003).

Glucocorticoid and Progesterone Receptor Modulation

Mifepristone acts as a glucocorticoid and progesterone receptor antagonist. Its role in decreasing alcohol seeking in alcohol-dependent individuals highlights its potential in treating addiction, mediated through the glucocorticoid receptor pathway (L. Vendruscolo et al., 2015). Furthermore, it has been used in the treatment of Cushing's syndrome, showing improvement in patients' clinical status by antagonizing the glucocorticoid receptor (L. Katznelson et al., 2014).

Neurogenesis

Research has also indicated that mifepristone can normalize reductions in adult hippocampal neurogenesis induced by corticosterone, suggesting its potential application in neurological conditions and its role in the rapid amelioration of psychotic major depression symptoms (J. Mayer et al., 2006).

Future Directions

The fate of the abortion pill lies with the Supreme Court. The high court, which has a conservative supermajority, holds the power to maintain full access to the drug or reverse regulation changes that made medication abortion more accessible in recent years . This includes allowing the pills to be prescribed via telemedicine, delivered in the mail, and used up to 10 weeks of pregnancy instead of seven .

properties

IUPAC Name

(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHAHZOOUSRJNA-GCNJZUOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5023322
Record name Mifepristone
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Molecular Weight

429.6 g/mol
Source PubChem
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Physical Description

Solid
Record name Mifepristone
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Solubility

7 [ug/mL] (The mean of the results at pH 7.4), Poorly soluble, Very soluble in methanol, chloroform, and acetone and poorly soluble in water, hexane, and isopropyl ether., In water, 5.0X10-2 mg/L at 25 °C /Estimated/, 3.36e-03 g/L
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Description Aqueous solubility in buffer at pH 7.4
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Vapor Pressure

8.0X10-14 mm Hg at 25 °C /Estimated/
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Mechanism of Action

The anti-progestational activity of mifepristone results from competitive interaction with progesterone at progesterone-receptor sites. Based on studies with various oral doses in several animal species (mouse, rat, rabbit and monkey), the compound inhibits the activity of endogenous or exogenous progesterone. The termination of pregnancy results. In the treatment of Cushing's syndrome, Mifepristone blocks the binding of cortisol to its receptor. It does not decrease cortisol production but reduces the effects of excess cortisol, such as high blood sugar levels., Mifepristone competitively inhibits the actions of progesterone at progesterone-receptor sites, resulting in termination of pregnancy.The combination of mifepristone and misoprostol causes expulsion of the products of conception through decidual necrosis, myometrial contractions, and cervical softening., When administered in the early stages of pregnancy, mifepristone causes decidual breakdown by blockade of uterine progesterone receptors. This leads to detachment of the blastocyte, which decreases hCG production. This in turn causes a decrease in progesterone secretion from the corpus luteum, which further accentuates decidual breakdown. Decreased endogenous progesterone coupled with blockade of progesterone receptors in the uterus increases prostaglandin levels and sensitizes the myometrium to the contractile actions of prostaglandins., In addition, mifepristone promotes uterine contractions and softening of the cervix and sensitizes the myometrium to effects of prostaglandins (e.g., misoprostol) that stimulate uterine contraction and expulsion of the products of conception. In the absence of progesterone, mifepristone acts as a partial progestin agonist. At dosages higher than those used for termination of pregnancy, mifepristone also exhibits antiglucocorticoid activity. The drug also has been shown to have weak antiandrogenic activity.
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Product Name

Mifepristone

Color/Form

Yellow powder

CAS RN

84371-65-3
Record name Mifepristone
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Melting Point

191-196 °C, 150 °C, 191 - 196 °C
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Record name Mifepristone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014972
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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